molecular formula C24H33N5O4 B2597664 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid CAS No. 1821705-03-6

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2597664
CAS No.: 1821705-03-6
M. Wt: 455.559
InChI Key: MUJPYBZGXSPVDF-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

Compounds structurally related to (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid have been explored as inhibitors of Aurora kinases, which are crucial for cell division. The inhibition of these kinases may offer therapeutic potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Mixed Ligand Fac-Tricarbonyl Complexes in Radiopharmaceuticals

The compound has been investigated in the context of mixed ligand fac-tricarbonyl complexes involving technetium and rhenium. These complexes have potential applications in developing radiopharmaceuticals for diagnostic imaging (S. Mundwiler et al., 2004).

ACC1/2 Non-Selective Inhibition for Metabolic Disorders

Derivatives of this compound have been studied as non-selective inhibitors of acetyl-CoA carboxylase 1 and 2, enzymes involved in fatty acid metabolism. These inhibitors could be beneficial in treating metabolic disorders (Tomomichi Chonan et al., 2011).

Crystal Structure Analysis

The compound's analogs have been used to analyze crystal structures, contributing to a better understanding of molecular conformations and interactions, important in drug design and discovery (D. Richter et al., 2009).

Novel Pyrazole Carboxamide Derivatives

The compound is structurally related to novel pyrazole carboxamide derivatives containing piperazine moiety. These derivatives are synthesized and characterized for potential applications in medicinal chemistry (Hong-Shui Lv et al., 2013).

Antilipidemic Agent Synthesis

It's structurally related to compounds used in synthesizing new antilipidemic agents. These agents exhibit dual actions on plasma triglyceride and cholesterol lowering effects, beneficial in treating lipid disorders (T. Ohno et al., 1999).

Synthesis of Biologically Active Compounds

The compound is a key intermediate in the synthesis of various biologically active compounds like crizotinib, highlighting its significance in pharmaceutical synthesis (D. Kong et al., 2016).

Synthesis and Evaluation of Novel Compounds

This compound is related to the synthesis of various novel compounds evaluated for different biological activities, such as antimicrobial, antitumor, and antilipidemic properties. This diverse range of activities indicates its potential in developing new therapeutic agents (S. A. Bialy & M. Gouda, 2011).

Properties

IUPAC Name

(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-17-14-21(29(25-17)18-8-6-5-7-9-18)27-12-10-26(11-13-27)19-15-20(22(30)31)28(16-19)23(32)33-24(2,3)4/h5-9,14,19-20H,10-13,15-16H2,1-4H3,(H,30,31)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPYBZGXSPVDF-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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